4-(2-Bromoethyl)piperidine
CAS No.: 113913-55-6
Cat. No.: VC7937443
Molecular Formula: C7H14BrN
Molecular Weight: 192.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113913-55-6 |
|---|---|
| Molecular Formula | C7H14BrN |
| Molecular Weight | 192.1 g/mol |
| IUPAC Name | 4-(2-bromoethyl)piperidine |
| Standard InChI | InChI=1S/C7H14BrN/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-6H2 |
| Standard InChI Key | MATRGCMIAKCCIJ-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CCBr |
| Canonical SMILES | C1CNCCC1CCBr |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
4-(2-Bromoethyl)piperidine consists of a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at the fourth position by a 2-bromoethyl group (-CH2CH2Br). The bromine atom’s electronegativity and leaving-group capability make this compound highly reactive in alkylation and nucleophilic substitution reactions. The tert-butyl-protected derivative, tert-butyl-4-(2-bromoethyl)piperidine-1-carboxylate, modifies the nitrogen with a carbamate group (Boc), enhancing stability for storage and handling .
The molecular formula for the free base is C7H14BrN, while the tert-butyl variant expands to C12H22BrNO2 due to the Boc group . Key structural features include:
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Piperidine ring: Confers rigidity and influences electronic distribution.
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Bromoethyl chain: Provides a reactive site for further functionalization.
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Boc protection (in derivatives): Reduces nitrogen reactivity, preventing unwanted side reactions .
Systematic and Common Names
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IUPAC Name: 4-(2-Bromoethyl)piperidine.
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Alternative Designations:
Synthesis and Manufacturing
Nucleophilic Substitution
The primary synthesis route involves reacting piperidine with 1,2-dibromoethane in a polar aprotic solvent (e.g., dichloromethane or toluene) under reflux. The nitrogen atom in piperidine acts as a nucleophile, displacing one bromine from 1,2-dibromoethane:
Yields depend on reaction time and stoichiometry, with excess 1,2-dibromoethane favoring mono-substitution.
Protected Derivatives
To mitigate degradation during storage, the tert-butyl carbamate derivative is synthesized via Boc protection of the piperidine nitrogen before bromoethylation . This two-step process involves:
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Boc Protection: Treating piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
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Bromoethylation: Reacting Boc-piperidine with 1,2-dibromoethane under similar conditions .
Table 1: Synthesis Conditions for 4-(2-Bromoethyl)piperidine Derivatives
| Parameter | Free Base | Boc-Protected |
|---|---|---|
| Solvent | Dichloromethane | Toluene |
| Temperature | 40–50°C | 60–70°C |
| Reaction Time | 12–24 hours | 24–48 hours |
| Yield | 60–75% | 70–85% |
Physical and Chemical Properties
Thermal Stability
The tert-butyl derivative exhibits a melting point of 39°C and a boiling point of 334.2°C, making it suitable for reactions requiring elevated temperatures . The free base, while less thermally stable, remains liquid at room temperature, facilitating its use in solution-phase chemistry.
Spectroscopic Characteristics
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¹H-NMR: Peaks at δ 1.2–1.6 ppm (piperidine CH2), δ 2.4–2.8 ppm (N-CH2), and δ 3.3–3.7 ppm (Br-CH2) .
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IR: Stretching vibrations at 2850 cm⁻¹ (C-H) and 560 cm⁻¹ (C-Br).
Table 2: Physical Properties of tert-Butyl-4-(2-bromoethyl)piperidine-1-carboxylate
| Property | Value |
|---|---|
| Molar Mass | 292.21 g/mol |
| Boiling Point | 334.2°C |
| Melting Point | 39°C |
| Appearance | Colorless to yellow liquid |
| Purity (HPLC) | ≥97% |
Reactivity and Chemical Reactions
Alkylation Reactions
The bromoethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with sodium azide yields 4-(2-azidoethyl)piperidine, a precursor for click chemistry:
Aza-Michael Additions
In the presence of α,β-unsaturated carbonyl compounds (e.g., acrylates), 4-(2-bromoethyl)piperidine participates in aza-Michael additions, forming β-amino esters:
Applications in Pharmaceutical Research
BET Protein Inhibitors
Patent WO2015081203A1 describes bicyclic heterocycles containing piperidine derivatives as BET inhibitors, highlighting the structural relevance of bromoethyl-piperidine intermediates . For instance, compound 3-[2-(4-acetylpiperazin-1-yl)ethyl]-4-(cyclobutylmethoxy)-1-methyl-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)benzimidazol-2-one incorporates a bromoethyl-piperidine moiety to enhance binding affinity .
Anticancer Agents
Bromoethyl groups enable the synthesis of DNA-alkylating agents. Derivatives of 4-(2-bromoethyl)piperidine have been explored in prodrugs targeting transitional cell carcinoma, leveraging their ability to cross cell membranes and release alkylating species intracellularly .
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